molecular formula C8H13NO2 B13094745 N-(2-methoxyethyl)-N-methylfuran-2-amine

N-(2-methoxyethyl)-N-methylfuran-2-amine

Cat. No.: B13094745
M. Wt: 155.19 g/mol
InChI Key: DIDOIUGISJSVHM-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-methylfuran-2-amine is a tertiary amine compound featuring a furan ring substituted with a methyl group and a 2-methoxyethyl group on the nitrogen atom. The 2-methoxyethyl substituent is known to enhance pharmacokinetic properties, such as solubility and bioavailability, by introducing polarity without compromising metabolic stability .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylfuran-2-amine

InChI

InChI=1S/C8H13NO2/c1-9(5-7-10-2)8-4-3-6-11-8/h3-4,6H,5,7H2,1-2H3

InChI Key

DIDOIUGISJSVHM-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the nucleophilic substitution reaction where a furan derivative reacts with 2-methoxy-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups on the furan ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethyl-(2-methoxy-ethyl)-amine alcohols.

Scientific Research Applications

Furan-2-ylmethyl-(2-methoxy-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in MAO-B Inhibition

  • Compound 23 (E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide Structure: Contains a benzofuran core with a 2-methoxyethyl hydrazinecarbothioamide group. Activity: IC₅₀ = 0.042 µM (MAO-B inhibition), comparable to Selegiline. Reversible, non-competitive inhibition with Ki = 0.035 µM . SAR: The 2-methoxyethyl group enhances binding affinity, while benzofuran provides π-π interactions in the enzyme’s active site.
  • Compound 24 (E)-2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide
    • Structure : Similar to Compound 23 but replaces benzofuran with benzo[b]thiophene.
    • Activity : IC₅₀ = 0.056 µM, Ki = 0.046 µM. Lower activity than Compound 23, indicating benzofuran’s superiority over benzothiophene in MAO-B inhibition .

Comparison with Target Compound :
The target compound lacks the hydrazinecarbothioamide moiety but shares the 2-methoxyethyl group. Structural simplification may reduce MAO-B affinity but improve synthetic accessibility.

Anti-inflammatory Amide Analogues

  • Compound 4 (3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)
    • Structure : Acrylamide backbone with 4-hydroxy-3-methoxyphenyl and 2-methoxyethyl-aryl groups.
    • Activity : IC₅₀ < 17.21 µM (anti-inflammatory). The 2-methoxyethyl group enhances solubility and membrane permeability .
  • Compound 6 (N-trans-p-Coumaroyltyramine)
    • Structure : Tyramine linked to a coumaroyl group.
    • Activity : Moderate anti-inflammatory effects (IC₅₀ ~ 20 µM). Lacks the 2-methoxyethyl group, resulting in lower potency than Compound 4 .

Comparison with Target Compound :
The target compound’s amine-based structure differs from acrylamide or coumaroyl derivatives, but the 2-methoxyethyl group may similarly improve bioavailability.

Physicochemical Properties of Tetrahydrofuran Derivatives

  • N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine Structure: Tetrahydrofuran ring substituted with 2-methoxyethyl and methylamine groups. Properties: Molecular weight = 159.23 g/mol, C₈H₁₇NO₂. Discontinued due to synthesis challenges, but noted for moderate polarity and stability .
  • N-(Furan-2-ylmethyl)-2-methylpropan-1-amine
    • Structure : Furan ring with isobutylamine and methyl groups.
    • Properties : Higher lipophilicity (logP ~ 2.1) compared to the target compound, suggesting reduced aqueous solubility .

Comparison with Target Compound: The target compound’s furan ring (vs.

Data Tables

Table 1: Structural and Activity Comparison of MAO-B Inhibitors

Compound Core Structure IC₅₀ (µM) Ki (µM) Selectivity (MAO-B) Cytotoxicity
Target Compound Furan-2-amine N/A N/A N/A N/A
Compound 23 Benzofuran 0.042 0.035 High Non-toxic
Compound 24 Benzothiophene 0.056 0.046 High Non-toxic
Selegiline (Reference) Propargylamine 0.050 0.030 High Low

Table 2: Anti-inflammatory and Physicochemical Properties

Compound Structure Type IC₅₀ (µM) Molecular Weight (g/mol) logP
Target Compound Tertiary amine N/A ~155* ~1.5*
Compound 4 Acrylamide <17.21 385.40 2.8
N-(Tetrahydrofuran-2-ylmethyl)amine Tetrahydrofuran N/A 159.23 0.9

*Estimated based on structural analogs.

Key Findings and Implications

  • Structural Insights : The 2-methoxyethyl group consistently improves solubility and target engagement across diverse scaffolds (e.g., hydrazinecarbothioamides, acrylamides) .
  • Activity Trade-offs : Simplified structures (e.g., target compound) may sacrifice enzyme affinity for improved synthetic feasibility.
  • Future Directions : Computational modeling (e.g., molecular docking) could optimize the target compound’s MAO-B or anti-inflammatory activity by refining substituent positioning .

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